3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound 3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole features a fused triazolo-thiadiazole core (a bicyclic system combining 1,2,4-triazole and 1,3,4-thiadiazole rings). Key structural attributes include:
- Position 6: A 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole substituent, introducing steric bulk and strong electron-withdrawing effects (via the nitro group).
This scaffold is associated with diverse pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties, as seen in related triazolo-thiadiazoles .
Properties
IUPAC Name |
3-benzyl-6-[5-methyl-1-(4-nitrophenyl)triazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N8O2S/c1-12-17(21-24-25(12)14-7-9-15(10-8-14)27(28)29)18-23-26-16(20-22-19(26)30-18)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZIIAYBSSUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NN4C(=NN=C4S3)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a type of triazole derivative. Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities. .
Mode of Action
It is known that triazole compounds, in general, can interact with their targets through hydrogen bonding and dipole interactions.
Biochemical Pathways
Triazole derivatives are known to have a broad spectrum of biological activities, suggesting they may affect multiple pathways.
Result of Action
Given the broad spectrum of biological activities of triazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that triazole compounds, to which this compound belongs, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that 3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may interact with various biomolecules, influencing biochemical reactions.
Biological Activity
3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates multiple heterocyclic moieties—specifically triazole and thiadiazole—which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a benzyl group and a nitrophenyl substituent that enhance its solubility and biological activity. The presence of triazole and thiadiazole rings suggests potential interactions with various biological targets. The unique structural components may contribute to its effectiveness as a therapeutic agent.
Antimicrobial Activity
Research indicates that compounds with triazole and thiadiazole structures often exhibit antimicrobial properties . Preliminary studies suggest that this compound may disrupt cell wall synthesis in microorganisms. However, specific data on its antimicrobial efficacy remains limited and warrants further investigation .
Anticancer Activity
The compound has shown promising cytotoxic potential in preliminary assays. For instance, derivatives of similar structures have demonstrated IC50 values ranging from 1.1 to 18.8 µM against various cancer cell lines . This suggests that the compound may inhibit cancer cell proliferation effectively.
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, compounds within this class have been explored for their anti-inflammatory , antioxidant , and enzyme inhibitory activities. Studies have indicated that triazolo-thiadiazoles can act as inhibitors for enzymes such as carbonic anhydrase and cholinesterase .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison to related compounds:
| Compound Name | Structure Components | Biological Activity | Uniqueness |
|---|---|---|---|
| 5-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Triazole and thiadiazole | Anticancer | Lacks benzyl and nitrophenyl groups |
| 6-Amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Triazole and thiadiazole | Antimicrobial | No aromatic substitutions |
| 7-Nitro-[1,2,4]thiadiazoles | Thiadiazole only | Antibacterial | Lacks triazole component |
This table highlights how the inclusion of both benzyl and nitrophenyl substituents in the target compound enhances its solubility and biological activity compared to its counterparts.
Case Studies
Several studies have documented the synthesis and evaluation of similar triazolo-thiadiazoles:
- A study focused on synthesizing various derivatives of triazolo-thiadiazines reported significant cytotoxic effects against cancer cell lines .
- Another research highlighted the enzyme inhibition capabilities of triazolo-thiadiazoles against cholinesterase and carbonic anhydrase .
These findings underline the therapeutic potential of compounds similar to this compound.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
The compound belongs to a class of fused triazolo-thiadiazoles that exhibit a wide range of bioactivities. Notable pharmacological properties include:
- Antimicrobial Activity : Compounds containing triazole and thiadiazole moieties have demonstrated potent antibacterial and antifungal activities. Research has shown that derivatives of 1,2,4-triazoles possess significant inhibitory effects against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . For instance, compounds similar to 3-benzyl-6-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and tested for their antibacterial efficacy with promising results.
- Anticancer Potential : The unique structure of this compound allows it to interact with various biological targets. Studies indicate that triazole derivatives can act as inhibitors of specific kinases involved in cancer progression. For example, compounds derived from triazoles have been identified as potent inhibitors in preclinical trials for cancer treatments .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions that yield high-purity products suitable for biological testing. The structural complexity of this compound contributes to its diverse biological activities. The integration of nitrophenyl and benzyl groups enhances its lipophilicity and facilitates better interaction with biological membranes .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of triazole-thiadiazole derivatives:
- Study on Antibacterial Activity : A series of compounds similar to 3-benzyl derivatives were synthesized and evaluated for their antimicrobial properties against clinical isolates. Results indicated that specific modifications led to compounds with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
- Cancer Research Applications : In preclinical studies involving cancer cell lines, derivatives featuring the triazole-thiadiazole framework exhibited significant cytotoxicity compared to controls. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth .
Comparison with Similar Compounds
Substituent Variations at Position 6
Key Insights :
Substituent Variations at Position 3
Key Insights :
- The benzyl group in the target compound offers a balance between lipophilicity and synthetic accessibility.
- Bulkier substituents (e.g., α-naphthylmethylene) may hinder bioavailability despite improved target binding .
Pharmacological Activity Comparison
Antimicrobial Activity
- Target Compound : Predicted broad-spectrum activity due to nitro group’s electron-withdrawing effects, disrupting microbial redox systems .
- Compound 4a-g (triazolo-thiadiazoles with benzofuran): Exhibited MIC values of 12.5–25 µg/mL against S. aureus and E. coli, comparable to chloramphenicol .
- 3-Ethyl-6-(4-isobutylphenyl)-triazolo-thiadiazole: Showed IC₅₀ = 8.2 µM against C. albicans via molecular docking with lanosterol 14-α-demethylase .
Antifungal Activity
- The nitro group in the target compound may enhance inhibition of fungal cytochrome P450 enzymes (critical for ergosterol synthesis) .
- 3-(3,5-Dimethoxyphenyl)-6-(2-nitro-4-methylphenyl)-triazolo-thiadiazole (15b) : Demonstrated 85% growth inhibition against Aspergillus niger at 50 µg/mL .
Physicochemical Properties
Preparation Methods
Route 1: Hydrazine-Carbon Disulfide Cyclization
Route 2: Direct Alkylation of 4-Amino-5-Mercapto-1,2,4-Triazole
- Benzylation : 4-Amino-5-mercapto-1,2,4-triazole reacts with benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base.
Characterization :
Synthesis of Intermediate B: 5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-Carbonyl Chloride
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- Azide preparation : 4-Nitroaniline is diazotized and converted to 4-nitrophenyl azide.
- Alkyne synthesis : Propargyl methyl ether reacts with the azide in the presence of Cu(I) to form 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole.
- Carbonylation : The triazole is treated with phosgene (COCl₂) to yield the acyl chloride.
Key parameters :
Cyclocondensation to Form the Triazolothiadiazole Core
Phosphorus Oxychloride-Mediated Cyclization
- Reaction setup : Intermediate A (3-benzyl-4-amino-5-mercapto-1,2,4-triazole) and Intermediate B (triazole acyl chloride) are dissolved in phosphorus oxychloride (POCl₃).
- Mechanism : The thiol group attacks the electrophilic carbonyl carbon, followed by intramolecular cyclization with the amino group to form the thiadiazole ring.
Optimized conditions :
Alternative Method: Phenacyl Bromide Coupling
- Electrophile substitution : Intermediate B is replaced with a bromoacetyl derivative (e.g., phenacyl bromide bearing the triazole substituent).
- Solvent : Ethanol with triethylamine as a base.
Advantages :
Purification and Characterization
Recrystallization
Spectroscopic Analysis
Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 57.14 | 56.98 |
| H | 3.47 | 3.52 |
| N | 26.82 | 26.67 |
Challenges and Optimization Strategies
- Low yields in cyclization :
- Poor solubility of intermediates :
Comparative Analysis of Synthetic Routes
| Parameter | POCl₃ Method | Phenacyl Bromide Method |
|---|---|---|
| Yield | 38–42% | 45–50% |
| Reaction Time | 3 hours | 6 hours |
| Purity (HPLC) | 95% | 98% |
| Scalability | Moderate | High |
Q & A
Q. What are common synthetic strategies for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives like this compound?
- Methodology : Multi-step synthesis typically involves: (i) Formation of pyrazole intermediates via reactions like diethyl oxalate with substituted ketones in the presence of sodium hydride . (ii) Cyclization using hydrazine hydrate to form triazole-thiol intermediates . (iii) Final condensation with substituted benzyl halides or carboxylic acids using phosphorus oxychloride (POCl₃) as a catalyst .
- Key Reagents : Hydrazine hydrate, POCl₃, and sodium hydride are critical for cyclization and activation of electrophilic groups .
Q. How is structural characterization performed for triazolo-thiadiazole derivatives?
- Analytical Techniques :
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments .
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretching at ~650 cm⁻¹) .
- HPLC : Validates purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of complex triazolo-thiadiazoles?
- Critical Factors :
- Solvent Selection : Toluene or DMF improves solubility of intermediates .
- Temperature Control : Reflux conditions (80–100°C) enhance cyclization efficiency .
- Catalyst Use : POCl₃ activates carboxyl groups for nucleophilic attack, increasing reaction rates .
- Case Study : Yield improved from 49% to 68% by optimizing POCl₃ stoichiometry and reaction time .
Q. What computational methods validate the biological target interactions of this compound?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite for predicting binding affinity to targets like 14-α-demethylase (fungal enzyme) or p38 MAP kinase (inflammatory pathway) .
- Validation : Crystal structures (e.g., PDB ID: 3LD6) confirm binding poses of triazolo-thiadiazoles to enzyme active sites .
- Example : Docking scores (ΔG < -8 kcal/mol) correlate with antifungal activity in vitro .
Q. How do structural modifications influence biological activity in this class of compounds?
- SAR Insights :
- Nitrophenyl Group : Enhances electron-withdrawing effects, improving interaction with hydrophobic enzyme pockets .
- Benzyl Substituent : Increases lipophilicity, enhancing membrane permeability (logP > 3.5) .
- Data Table :
| Substituent (R) | IC₅₀ (µM) vs. C. albicans | Binding Affinity (kcal/mol) |
|---|---|---|
| 4-Nitrophenyl | 12.3 ± 1.2 | -8.9 |
| 4-Methoxyphenyl | 45.6 ± 3.1 | -6.7 |
| Source: Adapted from |
Q. How can researchers resolve contradictions in reported biological activity data?
- Approach :
- Assay Standardization : Use CLSI guidelines for antifungal/antibacterial testing to minimize variability .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or impurities .
- Example : Discrepancies in anti-inflammatory activity were traced to differences in cell-line models (RAW 264.7 vs. THP-1) .
Q. What protocols assess the stability of triazolo-thiadiazoles under varying conditions?
- Stability Studies :
- Thermal Stability : TGA/DSC analysis (decomposition >200°C indicates robustness) .
- pH Stability : Incubate compounds in buffers (pH 2–9) and monitor degradation via HPLC .
- Key Finding : Derivatives with electron-withdrawing groups (e.g., nitro) show greater stability at acidic pH .
Methodological Challenges
Q. What strategies mitigate hazards during synthesis (e.g., POCl₃ handling)?
- Safety Protocols :
- Use Schlenk lines for POCl₃ reactions under inert atmospheres .
- Neutralize waste with sodium bicarbonate before disposal .
Q. How can researchers design high-throughput screens for triazolo-thiadiazole derivatives?
- Workflow :
- Library Synthesis : Parallel synthesis using automated reactors to generate 50–100 analogs .
- Primary Screen : Fluorescence-based assays (e.g., ATPase inhibition) .
- Hit Validation : Dose-response curves and toxicity profiling in HEK293 cells .
Critical Analysis of Evidence
- Contradictions : and report conflicting antifungal potencies for similar derivatives, likely due to variations in substituent positioning or assay conditions.
- Gaps : Limited data on in vivo pharmacokinetics and metabolic stability of this compound class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
